molecular formula C9H7ClN2 B1604152 7-Chloroisoquinolin-3-amine CAS No. 82117-29-1

7-Chloroisoquinolin-3-amine

Cat. No. B1604152
CAS RN: 82117-29-1
M. Wt: 178.62 g/mol
InChI Key: BNICXCCUFXPCBF-UHFFFAOYSA-N
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Description

7-Chloroisoquinolin-3-amine is a chemical compound with the linear formula C9H7ClN2. It has a molecular weight of 178.62 g/mol . It is used in various applications in the field of synthetic organic chemistry .


Synthesis Analysis

The synthesis of 7-Chloroisoquinolin-3-amine and its derivatives has been reported in several studies . The synthesis protocols include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . A specific study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation .


Molecular Structure Analysis

The InChI code for 7-Chloroisoquinolin-3-amine is 1S/C9H7ClN2/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H,11H2 .


Chemical Reactions Analysis

Amines, including 7-Chloroisoquinolin-3-amine, can react rapidly with acid chlorides or acid anhydrides to form amides . This reaction typically takes place rapidly at room temperature and provides high reaction yields .


Physical And Chemical Properties Analysis

7-Chloroisoquinolin-3-amine has a molecular weight of 178.62 g/mol . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Antibacterial Properties

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives : This research involved the synthesis of 8-nitrofluoroquinolone models, introducing substituted primary amine appendages at the C-7 position (which includes 7-Chloroisoquinolin-3-amine). These compounds showed interesting antibacterial activity against gram-positive and/or gram-negative strains, notably against S. aureus with MIC ranges approximately 2-5 microg/mL, suggesting potential in developing new antibacterial agents (Al-Hiari et al., 2007).

Antitubercular and Antimalarial Activity

  • Antitubercular, Antimalarial Activity and Molecular Docking Study of New Synthesized 7-Chloroquinoline Derivatives : A series of 7-chloroquinoline derivatives, including 7-Chloroisoquinolin-3-amine, demonstrated significant antitubercular and antimalarial activities. These compounds were more active than traditional drugs like rifampicin and quinine against M. tuberculosis H37Rv and P. falciparum strains (Patel et al., 2021).

Cytotoxicity and Anticancer Properties

  • Synthesis and In Vitro Cytotoxicity Evaluation of 4-Aminoquinoline Derivatives : A series of 4-aminoquinoline derivatives were synthesized and examined for their cytotoxic effects on human breast tumor cell lines. The compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as the most active compound, particularly potent against MDA-MB 468 cells, indicating the potential for developing new anticancer agents (Zhang et al., 2007).

Antinociceptive, Anti-inflammatory and Anticonvulsant Properties

  • Organocatalytic Synthesis and Evaluation of 7-Chloroquinoline-1,2,3-Triazoyl Carboxamides as Potential Agents : This study synthesized 7-chloroquinoline-1,2,3-triazoyl carboxamides and screened them for anticonvulsant, antinociceptive, and anti-inflammatory activities. The results demonstrated effectiveness in decreasing seizures induced by pilocarpine and pentylenetetrazole, and combating acute pain (Wilhelm et al., 2014).

Antiprotozoal Activity

  • New Derivatives of 7-Chloroquinolin-4-Amine with Antiprotozoal Activity : This research presented novel derivatives of 7-chloroquinolin-4-amine with moderate antitrypanosomal and very promising antiplasmodial activities. Some were more active than chloroquine against both sensitive and resistant strains of Plasmodium falciparum in low nanomolarconcentration, highlighting their potential as antiprotozoal agents (Faist et al., 2017).

Atypical Antidepressant Properties

  • Cis-1,3,4,6,7,11b-Hexahydro-2-Methyl-7-Phenyl-2H-Pyrazino[2,1-a] Isoquinoline: A New Atypical Antidepressant : The synthesis of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline as a rigid analogue of mianserin, an atypical antidepressant, suggests the potential of 7-Chloroisoquinolin-3-amine derivatives in mental health treatment (Griffith et al., 1984).

Photochemical Activation for Cell Physiology Studies

  • Photochemical Activation of Tertiary Amines for Applications in Studying Cell Physiology : This research demonstrated the effective photoactivation of tertiary amines, including those derived from 7-Chloroisoquinolin-3-amine, for studying cell physiology. Such compounds could be efficiently released through photoactivation, making them useful in cellular and molecular biology studies (Asad et al., 2017).

Safety And Hazards

The safety data sheet for 7-Chloroisoquinolin-3-amine indicates that it should be handled with caution . Specific safety measures and precautions should be followed as per the safety data sheet .

Future Directions

Quinoline and its derivatives, including 7-Chloroisoquinolin-3-amine, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, particularly in drug discovery . Therefore, the development of novel cytotoxic drugs using this scaffold with potent activity and selectivity remains an interesting field of research .

properties

IUPAC Name

7-chloroisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNICXCCUFXPCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632874
Record name 7-Chloroisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroisoquinolin-3-amine

CAS RN

82117-29-1
Record name 7-Chloroisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-Chloroisoquinoline-3-carboxylic acid (3.1 g, 14 mmol) was dissolved in 6 N HCl (50 mL), and the mixture was heated under reflux for 4 hours. After cooling to room temperature, the solvent was distilled off under reduced pressure. The residue was dissolved in tert-butanol (100 mL), and triethylamine (2.8 g, 28 mmol) and diphenylphosphoryl azide (5.6 mL, 26 mmol) were added. The mixture was heated under reflux overnight. After cooled to room temperature, the solvent was distilled off under reduced pressure. The crude material was further purified by silica gel chromatography (EtOAc/Hexane=1/1) and afforded the title compound (500 mg, 20% yield) as a yellow solid. 1H NMR (300 MHz, DMSO-d6): 8.62 (s, 1H), 7.66 (d, J=9 Hz, 1H), 6.86 (d, J=2.4, 1H), 6.75 (dd, J=2.4 and 9 Hz, 1H), 6.52 (s, 1H), 5.83 (s, 1H), 3.83 (s, 3H); MS: m/z 174.1 (M+H+).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Yield
20%

Synthesis routes and methods II

Procedure details

In a flask was placed N-(3-chlorobenzyl)-2,2-diethoxyacetimidamide (1.9 g, 7.02 mmol) and sulfuric acid (14 mL, 263 mmol). This was stirred at room temperature for 24 hours. The reaction was then neutralized to pH 9 using 10 N NaOH. The resulting precipitate was dissolved in dichloromethane and the water layer was washed with dichloromethane. The organic layers were combined and concentrated to give the above regioisomers (1.1 grams, 6.1 mmol, 88%) in a 2:1 ratio of 7-chloroisoquinolin-3-amine to 5-chloroisoquinolin-3-amine. This regioisomer mixture is carried on without further separation. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.89 (s, 1H) 8.81 (s, 2H) 7.90 (d, J=2.26 Hz, 2H) 7.82 (d, J=8.28 Hz, 1H) 7.65 (dd, J=7.28, 1.00 Hz, 1H) 7.58 (d, J=9.03 Hz, 2H) 7.44 (dd, J=9.03, 2.26 Hz, 2H) 7.07-7.19 (m, 1H) 6.83 (s, 1H) 6.64 (s, 2H) 6.28 (s, 2H) 6.05 (s, 4H) LC/MS R.T=0.955 mins, [M+H]=181.03
Name
N-(3-chlorobenzyl)-2,2-diethoxyacetimidamide
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloroisoquinolin-3-amine
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Reactant of Route 5
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Reactant of Route 6
7-Chloroisoquinolin-3-amine

Citations

For This Compound
1
Citations
SD Kattar, A Gulati, KA Margrey… - Journal of Medicinal …, 2023 - ACS Publications
… A round-bottomed flask was charged with 6-bromo-7-chloroisoquinolin-3-amine (10 g, 38.8 mmol) (19), 6-oxaspiro[2.5]octane-1-carboxylic acid (12.13 g, 78 mmol) (30), and HATU (…
Number of citations: 3 pubs.acs.org

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